

N-methylpiperazine-1-carboxamide CAS number and molecular weight

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Compound of Interest

Compound Name: *N-methylpiperazine-1-carboxamide*

Cat. No.: B066519

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An In-depth Technical Guide to N-methylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a small molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its emerging role as a kinase inhibitor scaffold and a reagent in reductive amination. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental insights and a summary of its biological context.

Core Compound Properties

N-methylpiperazine-1-carboxamide is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of the methyl group on one nitrogen and a carboxamide group on the other imparts specific physicochemical properties that are advantageous in drug design, such as improved solubility and the ability to participate in hydrogen bonding.

Property	Value	Reference
CAS Number	163361-25-9	
Molecular Formula	C ₆ H ₁₃ N ₃ O	
Molecular Weight	143.18 g/mol	
Canonical SMILES	CNC(=O)N1CCNCC1	
Physical Description	Solid (predicted)	
Solubility	Soluble in water and polar organic solvents (predicted)	

Synthesis of N-methylpiperazine-1-carboxamide

The synthesis of **N-methylpiperazine-1-carboxamide** can be achieved through several synthetic routes. A common and straightforward method involves the reaction of piperazine with a methylating agent, followed by the introduction of the carboxamide group.

Experimental Protocol: A Representative Synthesis

While a specific detailed protocol for **N-methylpiperazine-1-carboxamide** is not readily available in peer-reviewed literature, a general procedure can be adapted from the synthesis of similar piperazine-1-carboxamide derivatives. A plausible two-step synthesis is outlined below:

Step 1: N-methylation of Piperazine

A common method for the synthesis of N-methylpiperazine involves the reductive amination of piperazine with formaldehyde.

- Materials: Piperazine, formaldehyde (37% in water), methanol, Raney nickel or palladium on carbon (Pd/C), hydrogen gas.
- Procedure:
 - In a suitable reactor, dissolve piperazine in methanol.

- Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically around 1:1 to 1.2.
- The reaction mixture is stirred at room temperature to form the intermediate condensation product.
- Introduce the catalyst (e.g., 5% Pd/C).
- The reactor is then pressurized with hydrogen gas (typically 1-6 MPa) and heated to a temperature between 70-100 °C.
- The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the catalyst is filtered off.
- The solvent is removed under reduced pressure, and the resulting N-methylpiperazine can be purified by distillation.

Step 2: Carboxamide Formation

The N-methylpiperazine is then reacted with an appropriate reagent to form the carboxamide. Reaction with an isocyanate is a common method.

- Materials: N-methylpiperazine, methyl isocyanate, a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Procedure:
 - Dissolve N-methylpiperazine in the chosen solvent in a reaction vessel.
 - Cool the solution in an ice bath.
 - Slowly add a solution of methyl isocyanate in the same solvent to the cooled N-methylpiperazine solution.
 - The reaction is typically exothermic and is stirred at a low temperature for a few hours, then allowed to warm to room temperature and stirred overnight.
 - The solvent is removed under reduced pressure.

- The crude product can be purified by recrystallization or column chromatography to yield **N-methylpiperazine-1-carboxamide**.

Applications in Organic Synthesis and Medicinal Chemistry

Reductive Amination Agent

N-methylpiperazine-1-carboxamide is described as a reductive amination agent. In this context, it can be used in the synthesis of more complex molecules by facilitating the formation of carbon-nitrogen bonds.

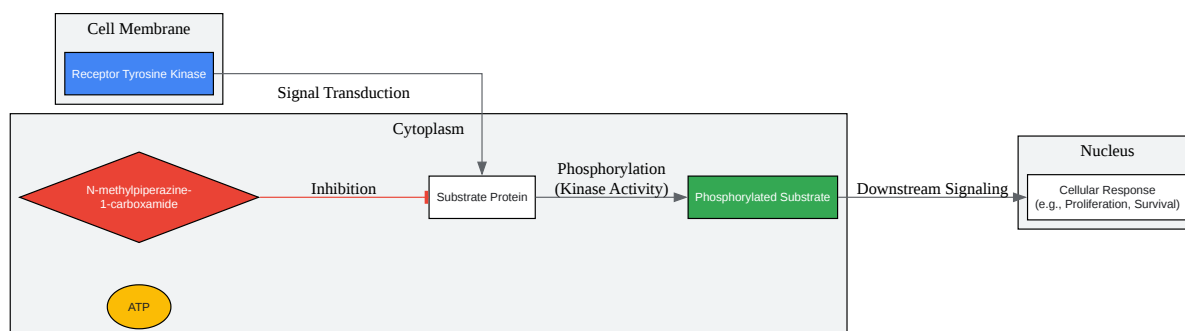
Kinase Inhibitor Scaffold

The piperazine moiety is a common scaffold in the development of kinase inhibitors.^{[1][2][3]} While specific kinase inhibition data for **N-methylpiperazine-1-carboxamide** is not extensively published, the structural motif is present in numerous potent kinase inhibitors. The N-methylpiperazine group often enhances aqueous solubility and provides a key interaction point with the kinase active site.

For instance, related piperazine-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and dual Src/Abl kinases.^{[4][5]}

Potential Signaling Pathway Involvement

Given its potential as a kinase inhibitor, **N-methylpiperazine-1-carboxamide** could modulate various signaling pathways implicated in cell proliferation, survival, and differentiation. A generalized kinase inhibition pathway is depicted below.

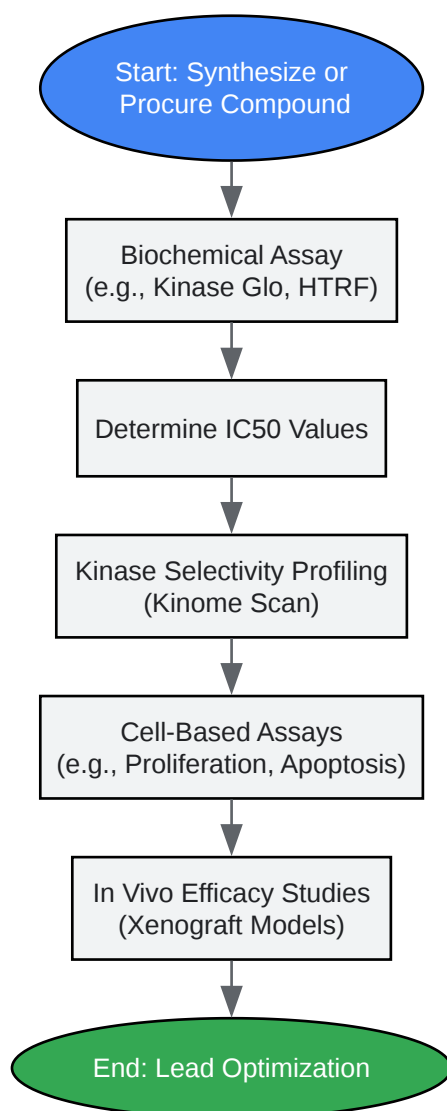


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Caption: Generalized kinase inhibition pathway.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of **N-methylpiperazine-1-carboxamide** or its derivatives as kinase inhibitors would typically follow a standardized workflow.



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Caption: Workflow for kinase inhibitor screening.

Conclusion

N-methylpiperazine-1-carboxamide represents a versatile chemical entity with established and potential applications in both synthetic chemistry and drug discovery. Its straightforward synthesis and the known biological relevance of the piperazine scaffold make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further detailed biological evaluation is warranted to fully elucidate its therapeutic potential.

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